molecular formula C28H27N5O3S B2576418 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE CAS No. 901756-02-3

2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE

Cat. No.: B2576418
CAS No.: 901756-02-3
M. Wt: 513.62
InChI Key: XSNQYALTYZFTIQ-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Quinazolinone derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, anticonvulsant, and receptor antagonism properties . The target molecule features:

  • 8,9-Dimethoxy substituents: Enhance electron density and influence receptor binding.
  • 2-Phenyl group: Contributes to lipophilicity and steric effects.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-5-24(27(34)29-19-13-9-10-17(2)14-19)37-28-30-21-16-23(36-4)22(35-3)15-20(21)26-31-25(32-33(26)28)18-11-7-6-8-12-18/h6-16,24H,5H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNQYALTYZFTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activity/Application
Target Compound Triazolo[1,5-c]quinazoline 8,9-dimethoxy, 2-phenyl, sulfanyl-N-(3-methylphenyl)butanamide Not reported Hypothesized anticancer/neurological
2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline Triazolo[1,5-c]quinazoline 2-ethyl, 8,9-dimethoxy, 3-methoxybenzyl sulfanyl 410.49 Unspecified (structural analog)
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolinone 8,9-dimethoxy, trifluorobutenyl sulfanyl Not reported Unspecified (fluorinated analog)
Pyrazolo-triazolo-pyrimidine derivatives (e.g., MRE 3008F20) Pyrazolo-triazolo-pyrimidine 4-methoxyphenylcarbamoyl, furyl, propyl ~500 (estimated) A₃ adenosine receptor antagonism
Triazolopyrimidine herbicides (e.g., flumetsulam) Triazolopyrimidine Variable alkyl/aryl groups ~300–400 Herbicidal (ALS inhibition)
Key Observations :

Core Modifications: The target compound and share a triazolo[1,5-c]quinazoline core, but differ in substituents (2-phenyl vs. 2-ethyl; butanamide vs. methoxybenzyl sulfanyl).

Biological Activity: Pyrazolo-triazolo-pyrimidines like MRE 3008F20 exhibit high selectivity for adenosine A₃ receptors (Kₐ ~0.8 nM) , whereas triazolopyrimidines in target plant acetolactate synthase (ALS). This highlights how minor structural changes redirect applications from pharmaceuticals to agrochemicals.

Synthetic Approaches :

  • Triazoloquinazolines are typically synthesized via cyclocondensation of anthranilamide derivatives with triazole precursors . The sulfanyl side chain in the target compound likely originates from thiol-ene or nucleophilic substitution reactions, as seen in .

Thermodynamic and Pharmacokinetic Insights

  • Thermodynamics: Pyrazolo-triazolo-pyrimidines like MRE 3008F20 exhibit entropy-driven binding to adenosine receptors, a trait common among antagonists . The target compound’s butanamide side chain may introduce enthalpy-driven interactions (e.g., hydrogen bonding) depending on the target.
  • Bioavailability : The 3-methylphenyl group in the target compound likely improves metabolic stability compared to simpler alkyl chains in or fluorinated groups in .

Biological Activity

The compound 2-({8,9-Dimethoxy-2-Phenyl-[1,2,4]Triazolo[1,5-C]Quinazolin-5-YL}Sulfanyl)-N-(3-Methylphenyl)Butanamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N5O4SC_{27}H_{25}N_{5}O_{4}S, with a molecular weight of approximately 515.6 g/mol. Its unique structure includes a triazoloquinazoline core, which is associated with significant biological activities, including anticancer properties and kinase inhibition.

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit notable anticancer activities. For instance, a study evaluated several synthesized triazoloquinazoline derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 9HCT-116 (Colorectal)17.35
Compound 7HCT-116 (Colorectal)27.05
Compound 9HePG-2 (Liver)29.47
Compound 7HePG-2 (Liver)39.41

The results indicated moderate cytotoxicity against hepatocellular carcinoma and colorectal carcinoma cell lines, suggesting that the compound may inhibit cancer cell proliferation effectively .

The mechanism of action for triazoloquinazoline derivatives generally involves interactions with specific molecular targets such as enzymes or receptors. These compounds can modulate enzymatic activity or receptor signaling pathways, leading to altered cellular responses. For instance, certain derivatives have shown inhibition of epidermal growth factor receptor (EGFR) and topoisomerase II activities .

Study on Quinazoline Derivatives

A recent study focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties. The findings revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, derivative 8a showed promising results against HCT-116 and HePG-2 cell lines with IC50 values significantly lower than those of conventional drugs .

In Vitro Evaluation

In vitro assays using the MTT method demonstrated that the synthesized compounds displayed varying degrees of cytotoxicity across different cancer cell lines. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment .

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